Butanamide, 2,2'-((3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(2-methylphenyl)-3-oxo-
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Overview
Description
Butanamide, 2,2’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(2-methylphenyl)-3-oxo-) is a complex organic compound characterized by its biphenyl structure with azo linkages and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 2,2’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(2-methylphenyl)-3-oxo-) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Azo Coupling: The azo linkages are formed through diazotization followed by azo coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding quinones.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the biphenyl core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines and thiols.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and reduced azo compounds.
Substitution Products: Various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers and advanced materials for enhanced properties.
Biology
Bioconjugation: Utilized in the development of bioconjugates for targeted drug delivery.
Fluorescent Probes: Employed in the design of fluorescent probes for imaging applications.
Medicine
Pharmaceuticals: Investigated for potential therapeutic applications due to its bioactive properties.
Industry
Dyes and Pigments: Used in the production of dyes and pigments due to its vivid coloration.
Sensors: Integrated into sensor technologies for detecting various analytes.
Mechanism of Action
The mechanism of action of Butanamide, 2,2’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(2-methylphenyl)-3-oxo-) involves its interaction with molecular targets such as enzymes and receptors. The azo groups can undergo redox reactions, influencing cellular pathways and signaling mechanisms. The biphenyl core can interact with hydrophobic pockets in proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Shares the azo linkage but lacks the biphenyl structure.
Biphenyl: Lacks the azo and methoxy groups.
Methoxybenzene: Contains methoxy groups but lacks the biphenyl and azo structures.
Properties
CAS No. |
7147-42-4 |
---|---|
Molecular Formula |
C36H36N6O6 |
Molecular Weight |
648.7 g/mol |
IUPAC Name |
2-[[2-methoxy-4-[3-methoxy-4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2-methylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C36H36N6O6/c1-21-11-7-9-13-27(21)37-35(45)33(23(3)43)41-39-29-17-15-25(19-31(29)47-5)26-16-18-30(32(20-26)48-6)40-42-34(24(4)44)36(46)38-28-14-10-8-12-22(28)2/h7-20,33-34H,1-6H3,(H,37,45)(H,38,46) |
InChI Key |
WYFHUBCFEZAVLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4C)OC)OC |
Origin of Product |
United States |
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